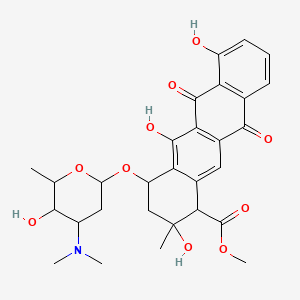
Auramycin D
Cat. No. B1198200
Key on ui cas rn:
82002-76-4
M. Wt: 555.6 g/mol
InChI Key: QJXJRECTYIMQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04401812
Procedure details


A solution of 100 mg of auramycin C in 50 ml of 0.5% hydrochloric acid was hydrolysed at room temperature for 60 minutes. The reaction mixture was neutralised by dilute sodium hydroxide solution, extracted with 100 ml of chloroform twice and concentrated in vacuo to a small volume. The concentrate was chromatographed with thin layer chromatography plates (chloroform:methanol, 5:1). The band containing auramycin D was scraped off and extracted with a solvent mixture of chloroform and methanol (4:1) and concentrated in vacuo to dryness yielding 72 mg of auramycin D.



Name
Identifiers


|
REACTION_CXSMILES
|
C[C@@H]1O[C@@H]([O:8][CH:9]2[C@@H:14]([N:15]([CH3:17])[CH3:16])[CH2:13][C@H:12]([O:18][C@@H:19]3[C:24]4[C:25]([OH:40])=[C:26]5[C:33](=[O:34])[C:32]6[C:35]([OH:39])=[CH:36][CH:37]=[CH:38][C:31]=6[C:29](=[O:30])[C:27]5=[CH:28][C:23]=4[C@@H:22]([C:41]([O:43][CH3:44])=[O:42])[C@@:21]([OH:46])([CH3:45])[CH2:20]3)[O:11][C@H:10]2[CH3:47])C[C@H](O)[C@@H]1O.[OH-].[Na+]>Cl>[CH3:47][CH:10]1[O:11][CH:12]([O:18][CH:19]2[C:24]3[C:25]([OH:40])=[C:26]4[C:33](=[O:34])[C:32]5[C:35]([OH:39])=[CH:36][CH:37]=[CH:38][C:31]=5[C:29](=[O:30])[C:27]4=[CH:28][C:23]=3[CH:22]([C:41]([O:43][CH3:44])=[O:42])[C:21]([OH:46])([CH3:45])[CH2:20]2)[CH2:13][CH:14]([N:15]([CH3:17])[CH3:16])[CH:9]1[OH:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)O[C@H]3C[C@@]([C@@H](C4=C3C(=C5C(=C4)C(=O)C6=C(C5=O)C(=CC=C6)O)O)C(=O)OC)(C)O)C)O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 100 ml of chloroform twice
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a small volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentrate was chromatographed with thin layer chromatography plates (chloroform:methanol, 5:1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The band containing auramycin D
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with a solvent mixture of chloroform and methanol (4:1)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC=C5)O)O)C(=O)OC)(C)O)N(C)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 72 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
